N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide
Description
Properties
IUPAC Name |
N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-10-7-11(2)14(12(3)8-10)25(22,23)19-5-6-24-13(19)9-18-16(21)15(20)17-4/h7-8,13H,5-6,9H2,1-4H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZQJOCGIVGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves the reaction of mesitylsulfonyl chloride with oxazolidin-2-one, followed by the introduction of an oxalamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidin-2-one ring or the oxalamide moiety.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential biological activity, including antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The oxazolidin-2-one nucleus is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can be contextualized by comparing it to analogous oxalamide derivatives.
Structural and Molecular Comparison
Below is a comparative analysis of select oxalamide derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | N2 Substituent | Sulfonyl Group | Key Features |
|---|---|---|---|---|---|---|
| This compound (Target) | Not provided | ~C15H21N3O5S* | ~367* | Methyl | Mesitylsulfonyl | Compact structure; potential for higher solubility due to small N2 group. |
| N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide | 868982-76-7 | C24H31N3O6S | 489.6 | 2-Methoxyphenethyl | Mesitylsulfonyl | Bulky aromatic N2 group; possible enhanced target binding via π-π interactions. |
| N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Not provided | ~C26H29N5O5S* | ~548* | 2-(1H-Indol-3-yl)ethyl | Mesitylsulfonyl | Indole moiety may confer fluorescence or receptor-binding affinity. |
| N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | 868982-83-6 | C23H28N4O6S | 488.5 | Pyridin-3-ylmethyl | Mesitylsulfonyl | Pyridine group introduces basicity and potential metal coordination. |
| N1-((3-(Thiophene-2-sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | 874804-72-5 | C20H20FN3O5S2 | 465.5 | 4-Fluorobenzyl | Thiophene-2-sulfonyl | Thiophene sulfonyl group may alter electronic properties and solubility. |
*Estimated based on structural analogs.
Key Observations
N2 Substituent Influence: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2-methoxyphenethyl or indol-3-yl-ethyl. This may enhance solubility but limit interactions with hydrophobic binding pockets .
Thiophene-2-sulfonyl (CAS 874804-72-5) introduces a heterocyclic sulfur atom, which may influence redox properties or solubility .
Synthetic Considerations :
- Oxalamide derivatives are typically synthesized via reactions involving chloroacetyl chloride and amines, as evidenced by procedures in the Iraqi National Journal of Chemistry (e.g., compound 4 and 10 in –4). The target compound likely follows similar pathways, with triethylamine as a base and 1,4-dioxane or chloroform as solvents .
Biological Activity
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a complex organic compound notable for its structural features, which include an oxazolidine ring and a mesitylsulfonyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including its role as a building block in drug development and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 468.57 g/mol. Its structure features:
- Oxazolidine Ring : A five-membered heterocyclic structure that contributes to the compound's stability and biological activity.
- Mesitylsulfonyl Group : This group enhances the compound's reactivity and may influence its biological interactions.
- Morpholinoethyl Moiety : Enhances solubility, facilitating interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The oxazolidine ring and mesitylsulfonyl group are believed to play crucial roles in binding to these targets, while the morpholinoethyl moiety improves solubility and bioavailability, potentially leading to enhanced pharmacological effects.
Research Findings
- Medicinal Chemistry Applications : The compound has been explored as a scaffold for synthesizing new drug candidates, particularly those targeting specific enzymes involved in disease pathways.
- In Vitro Studies : Preliminary studies indicate that compounds with similar structures exhibit significant biological activity, including apoptosis induction in cancer cell lines. For instance, compounds related to oxazolidines have been shown to inhibit tubulin polymerization and induce cell death in colorectal carcinoma cells .
- Structure-Activity Relationship (SAR) : Variations in the functional groups attached to the oxazolidine ring can significantly influence the compound's biological properties. For example, substituting different sulfonyl groups alters the potency and selectivity of the resulting compounds .
Case Study 1: Apoptosis Induction
In a study examining substituted benzohydrazides, compounds structurally related to this compound were identified as potent apoptosis inducers in human colorectal carcinoma HCT116 cells. The most active compound demonstrated an EC50 value of 0.24 µM, highlighting the potential of oxazolidine derivatives in cancer therapeutics .
Case Study 2: Inhibition of Tubulin Polymerization
Research has shown that certain oxazolidine derivatives can inhibit tubulin polymerization, a critical process in cell division, thereby providing a mechanism for their anticancer effects. This finding suggests that this compound may similarly affect cellular processes through similar mechanisms .
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | Tosyl group instead of mesitylsulfonyl | Similar potential as anticancer agents |
| N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-piperidinoethyl)oxalamide | Piperidinoethyl group | Enhanced solubility and bioactivity |
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties and reactivity compared to similar compounds. The mesitylsulfonyl group contributes steric hindrance and electron-withdrawing effects, while the morpholinoethyl moiety enhances solubility and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
